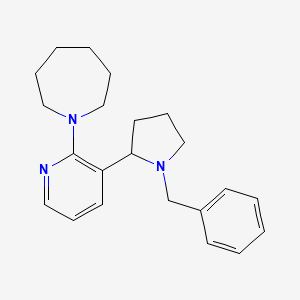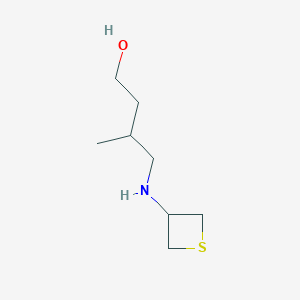
3-Methyl-4-(thietan-3-ylamino)butan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-4-(thietan-3-ylamino)butan-1-ol is a chemical compound with the molecular formula C8H17NOS and a molecular weight of 175.29 g/mol . This compound is known for its unique structure, which includes a thietane ring, a four-membered sulfur-containing heterocycle. The presence of the thietane ring imparts distinct chemical properties to the compound, making it a valuable building block in organic synthesis and medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(thietan-3-ylamino)butan-1-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the nucleophilic substitution of a suitable halide with a thietane derivative. For example, the reaction of 3-chlorothietane with 3-methyl-4-aminobutan-1-ol under basic conditions can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-4-(thietan-3-ylamino)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thietane ring to a thiol or other sulfur-containing derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing derivatives.
Substitution: Various substituted thietane derivatives.
Wissenschaftliche Forschungsanwendungen
3-Methyl-4-(thietan-3-ylamino)butan-1-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is utilized in the development of novel materials and chemical intermediates
Wirkmechanismus
The mechanism of action of 3-Methyl-4-(thietan-3-ylamino)butan-1-ol involves its interaction with specific molecular targets and pathways. The thietane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological macromolecules. These interactions can modulate enzyme activity, disrupt cellular processes, and induce cytotoxic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-3-(naphthalen-1-ylamino)butan-1-ol: A hindered amine used in organic synthesis and medicinal chemistry.
3-Methyl-3-(m-tolylamino)butan-1-ol: Another hindered amine with applications in drug development.
Uniqueness
3-Methyl-4-(thietan-3-ylamino)butan-1-ol is unique due to the presence of the thietane ring, which imparts distinct chemical reactivity and biological activity. This sets it apart from other similar compounds that lack the thietane moiety .
Eigenschaften
Molekularformel |
C8H17NOS |
|---|---|
Molekulargewicht |
175.29 g/mol |
IUPAC-Name |
3-methyl-4-(thietan-3-ylamino)butan-1-ol |
InChI |
InChI=1S/C8H17NOS/c1-7(2-3-10)4-9-8-5-11-6-8/h7-10H,2-6H2,1H3 |
InChI-Schlüssel |
JHBGMNDXOOMKAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCO)CNC1CSC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


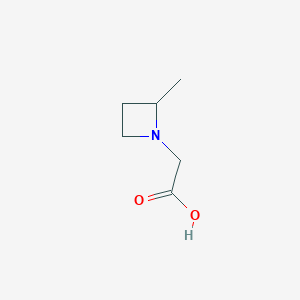

![Methyl 3-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B13002743.png)
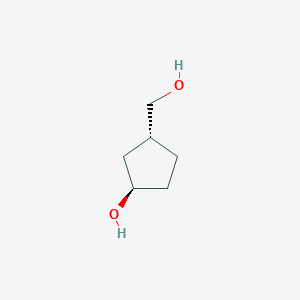

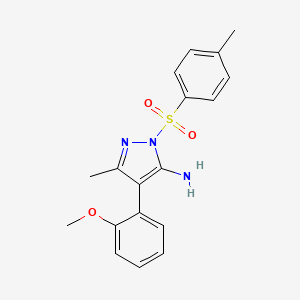
![3-(2-Chloro-phenyl)-5-(2,6-dichloro-benzylsulfanyl)-4-phenyl-4H-[1,2,4]triazole](/img/structure/B13002761.png)

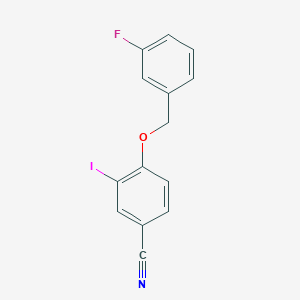
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-piperazin-1-ylacetamide dihydrochloride](/img/structure/B13002769.png)
![Rel-(3aR,5r,6aS)-5-methyloctahydrocyclopenta[c]pyrrol-5-ol](/img/structure/B13002776.png)
